![molecular formula C10H13N3O B2460484 N-[2-(6-Methylpyrazin-2-yl)ethyl]prop-2-enamide CAS No. 2305308-51-2](/img/structure/B2460484.png)
N-[2-(6-Methylpyrazin-2-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(6-Methylpyrazin-2-yl)ethyl]prop-2-enamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by A. P. Kozikowski and his colleagues at Georgetown University, and since then, it has been extensively studied for its potential therapeutic applications.
Mechanism of Action
MPEP acts as a selective antagonist of the N-[2-(6-Methylpyrazin-2-yl)ethyl]prop-2-enamide receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. Activation of N-[2-(6-Methylpyrazin-2-yl)ethyl]prop-2-enamide has been implicated in various neurological and psychiatric disorders, and MPEP's ability to block this receptor has been shown to have therapeutic effects in animal models of these disorders.
Biochemical and Physiological Effects:
MPEP's blockade of the N-[2-(6-Methylpyrazin-2-yl)ethyl]prop-2-enamide receptor has been shown to have various biochemical and physiological effects. It reduces the release of glutamate, a neurotransmitter that is implicated in various neurological disorders. It also reduces the activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuronal plasticity and has been implicated in the pathophysiology of various neurological and psychiatric disorders. MPEP has also been shown to reduce the expression of pro-inflammatory cytokines, which are implicated in neuroinflammation and neurodegeneration.
Advantages and Limitations for Lab Experiments
MPEP's selective antagonism of the N-[2-(6-Methylpyrazin-2-yl)ethyl]prop-2-enamide receptor makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on MPEP. One area of focus is the development of more potent and selective N-[2-(6-Methylpyrazin-2-yl)ethyl]prop-2-enamide antagonists that can overcome the limitations of MPEP. Another area of focus is the identification of biomarkers that can predict the response to MPEP in different neurological and psychiatric disorders. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of MPEP in humans, particularly in the treatment of addiction and schizophrenia.
Synthesis Methods
MPEP can be synthesized through a multi-step process starting from 6-methylpyrazine-2-carboxylic acid. The acid is first converted into the corresponding acid chloride, which is then reacted with 2-aminoethyl acrylate to give the desired product.
Scientific Research Applications
MPEP has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, Fragile X syndrome, schizophrenia, and addiction. It has been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. In Fragile X syndrome, MPEP has been found to reduce hyperactivity and improve cognitive function. In schizophrenia, it has been shown to reduce the positive symptoms of the disease, such as hallucinations and delusions. In addiction, MPEP has been studied as a potential treatment for cocaine and alcohol dependence.
properties
IUPAC Name |
N-[2-(6-methylpyrazin-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-3-10(14)12-5-4-9-7-11-6-8(2)13-9/h3,6-7H,1,4-5H2,2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWPFNFYZYMAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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